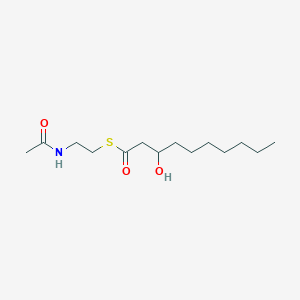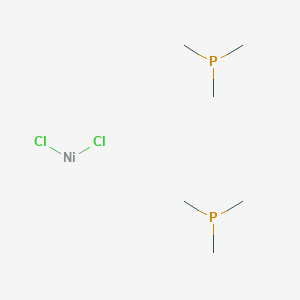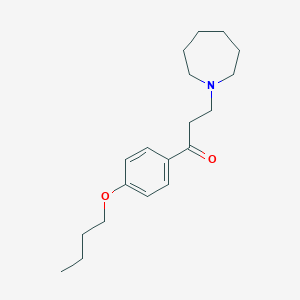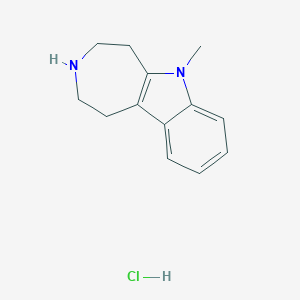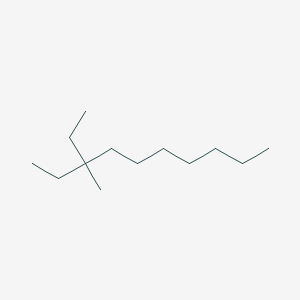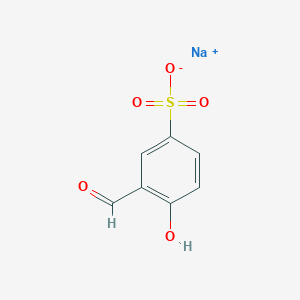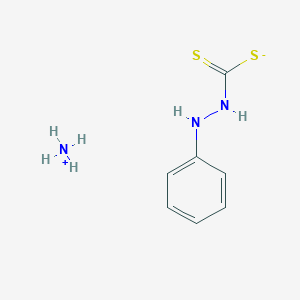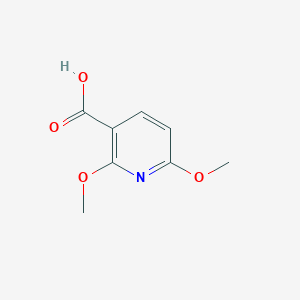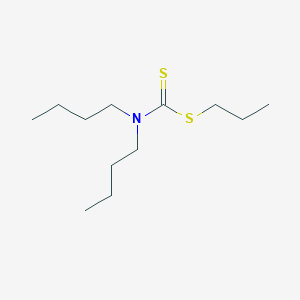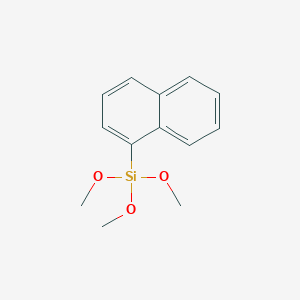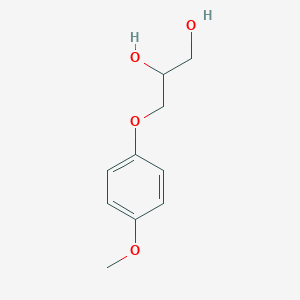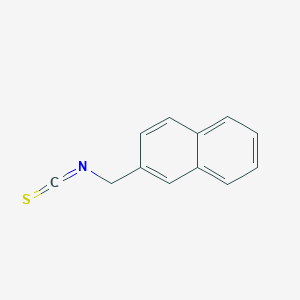
2-(Isothiocyanatomethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isothiocyanatomethyl)naphthalene, also known as ITCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ITCM is a fluorescent probe that is widely used in biochemistry and molecular biology to study protein interactions, enzyme activity, and cellular processes.
作用機序
The mechanism of action of 2-(Isothiocyanatomethyl)naphthalene involves the covalent binding of the isothiocyanate group to the thiol group of cysteine residues in proteins. This covalent bond results in the formation of a stable adduct, which can be detected by fluorescence spectroscopy. The fluorescence intensity of this compound is highly sensitive to changes in its microenvironment, making it an ideal probe for studying protein interactions and enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it an ideal probe for studying biological systems.
実験室実験の利点と制限
One of the main advantages of 2-(Isothiocyanatomethyl)naphthalene is its high sensitivity and specificity for protein labeling and detection. It can be used to study a wide range of biological processes, from protein-protein interactions to enzyme activity. However, this compound has some limitations, including its susceptibility to photobleaching and its limited photostability. Additionally, this compound can only label proteins containing cysteine residues, limiting its applicability in some biological systems.
将来の方向性
There are several future directions for the use of 2-(Isothiocyanatomethyl)naphthalene in scientific research. One potential area of research is the development of new fluorescent probes based on this compound that have improved photostability and sensitivity. Another area of research is the use of this compound in live-cell imaging to study dynamic cellular processes in real-time. Additionally, this compound can be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of biological systems.
合成法
The synthesis of 2-(Isothiocyanatomethyl)naphthalene involves the reaction of 2-bromoethyl isothiocyanate with naphthalene in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of this compound. The purity and yield of this compound can be improved by using different solvents and purification methods.
科学的研究の応用
2-(Isothiocyanatomethyl)naphthalene is widely used in scientific research as a fluorescent probe to study protein interactions, enzyme activity, and cellular processes. It can be used to label proteins and peptides, allowing researchers to study their interactions with other molecules. This compound can also be used to monitor enzyme activity by measuring changes in its fluorescence intensity. Furthermore, this compound has been used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking.
特性
| 19495-05-7 | |
分子式 |
C12H9NS |
分子量 |
199.27 g/mol |
IUPAC名 |
2-(isothiocyanatomethyl)naphthalene |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |
InChIキー |
YTPLCVBIKBZHPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
同義語 |
2-(ISOTHIOCYANATOMETHYL)NAPHTHALENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


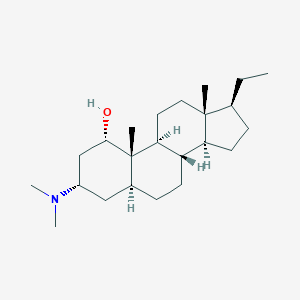
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
